Maltodecaose

Description

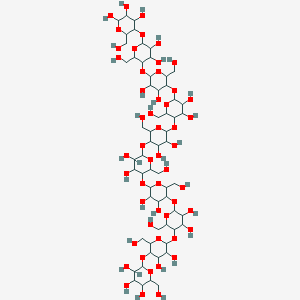

Structure

2D Structure

Properties

IUPAC Name |

2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQKKZNUWRIHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Maltodecaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltodecaose is a complex carbohydrate belonging to the maltooligosaccharide family. These molecules are linear polymers of glucose units linked by α-1,4 glycosidic bonds. Specifically, this compound is a decasaccharide, meaning it is composed of ten glucose monomers. As a well-defined oligosaccharide, it serves as a valuable tool in various research and development applications, including as a substrate for enzymatic assays, a standard for chromatographic analysis, and in studying carbohydrate-protein interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a linear oligosaccharide consisting of ten D-glucose units. The glucose monomers are connected by α-1,4 glycosidic linkages, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.

The chemical formula for this compound is C₆₀H₁₀₂O₅₁. Its structure can be represented as Glcα1-4[Glcα1-4]₈Glc. Due to the free anomeric carbon at one end of the chain, this compound is a reducing sugar.

Quantitative Data Summary

| Property | Value | References |

| IUPAC Name | (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-({[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}methyl)oxan-3-yl]oxy}hexanal | [1][2] |

| Molecular Formula | C₆₀H₁₀₂O₅₁ | [1][3][4][5][6][7][8] |

| Molecular Weight | 1639.42 g/mol | [1][3][5][6][7] |

| CAS Number | 6082-21-9 | [3][4][5][6][7][8] |

| Appearance | White powder | [6] |

| Solubility | Soluble in water | [6][9] |

| Purity | Typically >95% (by HPLC) | [8] |

Experimental Protocols

Enzymatic Synthesis of Maltooligosaccharides

The industrial production of specific maltooligosaccharides like this compound relies on controlled enzymatic reactions rather than direct extraction from natural sources. This method offers high specificity and yield.

Principle: Enzymes such as amylases are used to hydrolyze starch, a polysaccharide of glucose. By controlling the reaction conditions and using specific enzymes, the hydrolysis can be stopped to yield a mixture rich in a particular maltooligosaccharide.

Methodology:

-

Substrate Preparation: A solution of soluble starch is prepared in a suitable buffer (e.g., sodium phosphate (B84403) buffer) at a concentration of 1-5% (w/v).

-

Enzyme Addition: A maltooligosaccharide-forming amylase is added to the starch solution. The choice of enzyme is critical as different amylases yield different chain lengths.

-

Incubation: The reaction mixture is incubated at the optimal temperature and pH for the specific enzyme used. The reaction time is a key variable that influences the chain length of the resulting oligosaccharides.

-

Reaction Termination: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10-15 minutes) to denature the amylase.

-

Purification: The resulting mixture of maltooligosaccharides is then purified to isolate this compound. This is typically achieved using chromatographic techniques such as gel filtration chromatography or preparative high-performance liquid chromatography (HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of maltooligosaccharides.

Principle: This method utilizes a stationary phase that can separate carbohydrates based on their size and polarity. A mobile phase carries the sample through the column, and a detector measures the concentration of the eluted compounds.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).

-

Chromatographic Conditions:

-

Column: An amino-propyl silylated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for carbohydrate analysis.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically used. A common mobile phase is acetonitrile:water (75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 5.0 mg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Pathway: Maltodextrin (B1146171) Transport in E. coli

This compound and other maltooligosaccharides are important sources of carbon and energy for many bacteria. In organisms like Escherichia coli, a specific transport system is responsible for the uptake and subsequent metabolism of these sugars. While not a signaling molecule in the traditional sense of initiating a downstream cascade, the transport and metabolism of maltodextrins are tightly regulated processes. The following diagram illustrates the workflow of the maltodextrin transport system in E. coli.

Caption: Maltodextrin transport pathway in E. coli.

Conclusion

This compound, a linear chain of ten glucose units, is a well-characterized maltooligosaccharide. Its defined chemical structure and properties make it a useful substrate and standard in biochemical and analytical studies. Understanding its synthesis, methods of analysis, and its role in biological processes such as bacterial metabolism is crucial for its application in research and development, particularly in the fields of microbiology, enzymology, and drug delivery.

References

- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enterococcus faecalis Maltodextrin Gene Regulation by Combined Action of Maltose Gene Regulator MalR and Pleiotropic Regulator CcpA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maltodextrin-based imaging probes detect bacteria in vivo with high sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enterococcus faecalis Maltodextrin Gene Regulation by Combined Action of Maltose Gene Regulator MalR and Pleiotropic Regulator CcpA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic aspects of maltotriose-conjugate translocation to the Gram-negative bacteria cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

Maltodecaose: A Technical Guide to its Molecular Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of maltodecaose, a maltooligosaccharide of significant interest in various scientific and biomedical fields. This document outlines its chemical formula and molecular weight, details the experimental protocols for its characterization, and presents a logical classification of this complex carbohydrate.

Core Molecular Data

This compound is a linear oligosaccharide composed of ten glucose units linked by α-1,4 glycosidic bonds. Its fundamental molecular properties are summarized below.

| Property | Value | References |

| Chemical Formula | C₆₀H₁₀₂O₅₁ | [1][2][3][4][5][6] |

| Molecular Weight | 1639.43 g/mol | [1][2][7] |

| CAS Number | 6082-21-9 | [1][2][3][4] |

| Compound Type | Oligosaccharide | [1] |

Experimental Protocols for Molecular Weight Determination

The precise determination of the molecular weight of oligosaccharides like this compound is crucial for its identification, purity assessment, and application in research and development. The primary methods employed for this purpose are mass spectrometry and size-exclusion chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination.[8] For oligosaccharides, the most common ionization methods are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7]

1. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a soft ionization technique suitable for analyzing large, non-volatile biomolecules like oligosaccharides. It offers high sensitivity and is tolerant to contaminants.[7]

-

Sample Preparation: The oligosaccharide sample (typically 50-100 micrograms) is co-crystallized with an energy-absorbing matrix solution on a MALDI target plate.[1][7]

-

Ionization: A pulsed laser irradiates the sample-matrix mixture. The matrix absorbs the laser energy and transfers it to the analyte molecules, promoting their desorption and ionization.[7]

-

Analysis: The generated ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio. The molecular weight is then determined from the resulting mass spectrum.[1]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information about the oligosaccharide.[1][8]

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is another soft ionization technique that is particularly useful for analyzing polar molecules from a liquid solution.

-

Sample Infusion: The oligosaccharide solution is introduced into the mass spectrometer through a capillary at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.

-

Analysis: The ions are then guided into the mass analyzer for mass-to-charge ratio determination and subsequent molecular weight calculation.

It is often necessary to desalt oligosaccharide samples before MS analysis to avoid signal suppression from salts and other solutes.[3]

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution.[4]

-

Column and Mobile Phase: A column packed with porous beads of a specific pore size is used. The mobile phase is typically an aqueous buffer.

-

Elution: Larger molecules that cannot enter the pores of the stationary phase travel through the column more quickly and elute first. Smaller molecules, like this compound, can diffuse into the pores, resulting in a longer retention time.

-

Detection: The eluted molecules are detected using a refractive index (RI), evaporative light scattering (ELSD), or UV detector.[1]

-

Molecular Weight Estimation: The molecular weight of the sample is estimated by comparing its elution volume to a calibration curve generated using a series of standards with known molecular weights, such as dextrans.[9] It is important to note that this method provides an apparent molecular weight relative to the standards used.[9]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the analysis and quantification of non-UV-absorbing compounds like this compound.[2][6]

-

Separation: The sample is injected into a high-performance liquid chromatography system, typically with a column designed for carbohydrate analysis (e.g., an amide column). A gradient elution with a mobile phase of acetonitrile (B52724) and water is often used to separate the maltooligosaccharides.[6]

-

Detection (ELSD): The column eluent is nebulized and the solvent is evaporated. The remaining non-volatile analyte particles pass through a light beam, and the scattered light is detected by a photodiode. The detector response is proportional to the mass of the analyte.

-

Quantification: Calibration curves are generated using standards of known concentrations to quantify the amount of this compound in a sample.[2]

Logical Relationship of this compound

This compound belongs to the family of maltooligosaccharides, which are themselves a subclass of oligosaccharides. The following diagram illustrates this hierarchical classification.

Caption: Hierarchical classification of this compound.

References

- 1. ast.uga.edu [ast.uga.edu]

- 2. shimadzu.com [shimadzu.com]

- 3. Fast and Sensitive Detection of Oligosaccharides Using Desalting Paper Spray Mass Spectrometry (DPS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Molecular Weight Distribution and Average Molecular Weights of Oligosaccharides by HPLC with a Common C18 Phase and a Mobile Phase with High Water Content [inis.iaea.org]

- 5. Analysis of high-molecular-weight oligosaccharides from human milk by liquid chromatography and MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Maltodecaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltodecaose, a linear maltooligosaccharide, is a polymer composed of ten α-(1→4) linked D-glucose units. As a member of the maltodextrin (B1146171) family, it finds applications in various scientific and industrial sectors, including as a carbohydrate source in microbiological media, a substrate for enzymatic assays, and a potential excipient in pharmaceutical formulations.[1] A comprehensive understanding of its physical and chemical properties is crucial for its effective utilization, particularly in drug development, where formulation stability, bioavailability, and delivery mechanisms are of paramount importance. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, methodologies for their determination, and insights into its biological interactions.

Physicochemical Properties of this compound

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆₀H₁₀₂O₅₁ | [3][4] |

| Molecular Weight | 1639.42 g/mol | [2][3] |

| CAS Number | 6082-21-9 | [4] |

| Appearance | White powder | [2] |

| Purity | Commercially available with purities of 90-99% | [4][5] |

Solubility and Related Properties

The solubility of maltooligosaccharides generally decreases as the chain length increases.[6][7] this compound is considered soluble in water.[2]

| Property | Value | Source(s) |

| Water Solubility (Predicted) | 431 g/L | [8] |

| Qualitative Solubility | Soluble in water. Some sources indicate that maltooligosaccharides with 9 and 10 glucose units (G9 and G10) do not completely dissolve at 8-10% concentrations. | [2][6][7] |

| logP (Predicted) | -2.2 | [8] |

| logS (Predicted) | -0.58 | [8] |

Thermal and Optical Properties

Specific experimental values for the melting and boiling points of this compound are not consistently reported in the literature, often cited as "Not Available."[2][9] This is common for hygroscopic sugars that may decompose upon heating.

| Property | Value | Source(s) |

| Melting Point | Not Available (decomposes) | [2][9] |

| Boiling Point | Not Available | [2] |

| Specific Rotation | Not Determined | - |

| Refractive Index | Does not increase with chain length for maltooligosaccharides, but increases with concentration. | [6] |

Other Physicochemical Properties

| Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 32 | [8] |

| Hydrogen Bond Acceptor Count | 51 | [8] |

| Rotatable Bond Count | 28 | [8] |

| Polar Surface Area | 822.73 Ų | [8] |

| Hygroscopicity | Increases with molecular weight for maltooligosaccharides. | [6][7] |

| Viscosity | Relative viscosity of solutions increases with molecular weight for maltooligosaccharides. | [6][7] |

Chemical Properties and Reactivity

This compound, as a poly-glucose chain, exhibits chemical properties characteristic of carbohydrates.

-

Hydrolysis: The α-(1→4) glycosidic bonds in this compound can be hydrolyzed by acids or enzymes, such as α-amylase, to yield smaller maltooligosaccharides and glucose.[10]

-

Reducing Sugar: this compound possesses a reducing end due to the hemiacetal group of the terminal glucose unit, allowing it to participate in redox reactions.

-

Maillard Reaction: The reducing end can react with amino groups of amino acids and proteins in the Maillard reaction, especially upon heating, leading to browning and flavor development. However, due to its larger size and lower concentration of reducing ends per unit mass compared to smaller sugars, its reactivity is lower.[10]

-

Stability: this compound should be stored in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[4]

Experimental Protocols

Detailed experimental protocols for every property of this compound are not published. However, standard methodologies for characterizing oligosaccharides can be applied.

Determination of Melting Point (Capillary Method for Hygroscopic Sugars)

Due to its hygroscopic nature and tendency to decompose, determining a sharp melting point for this compound is challenging. The following protocol is a general procedure for hygroscopic sugars.

Materials:

-

This compound sample (dried in a desiccator)

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Flame source (for sealing)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind the dried this compound sample using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample.[11]

-

Sealing the Capillary Tube: To prevent the absorption of atmospheric moisture and to contain any volatile decomposition products, the open end of the capillary tube should be sealed using a flame.[12][13]

-

Measurement:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat rapidly to a temperature about 10-15°C below the expected decomposition temperature.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[12]

-

Record the temperature range from the point at which the substance first shows signs of melting or decomposition (e.g., darkening, shrinking) to the point at which it is completely decomposed.

-

Determination of Solution Viscosity (Using an Ubbelohde Viscometer)

The relative viscosity of a this compound solution can be determined using a capillary viscometer.

Materials:

-

Ubbelohde viscometer

-

Constant temperature water bath

-

Stopwatch

-

Volumetric flasks and pipettes

-

This compound

-

Solvent (e.g., deionized water)

Procedure:

-

Solution Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Viscometer Setup: Clean and dry the Ubbelohde viscometer thoroughly. Mount it vertically in a constant temperature water bath until it reaches thermal equilibrium.[14][15]

-

Measurement:

-

Pipette a precise volume of the this compound solution into the viscometer's reservoir.

-

Using a pipette bulb, draw the solution up through the capillary into the measuring bulb, above the upper timing mark.

-

Release the suction and allow the liquid to flow back down.

-

Start the stopwatch when the meniscus of the solution passes the upper timing mark and stop it when it passes the lower timing mark.[16][17]

-

Repeat the measurement at least three times and calculate the average flow time.

-

Perform the same measurement for the pure solvent (deionized water).

-

-

Calculation: The kinematic viscosity is calculated by multiplying the average flow time by the viscometer's calibration constant. The relative viscosity is the ratio of the solution's viscosity to the solvent's viscosity.[14]

Determination of Specific Rotation (Polarimetry)

Materials:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (sample tube) of a known path length

-

Volumetric flask

-

This compound

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to obtain a solution of known concentration.

-

Instrument Calibration: Calibrate the polarimeter with a blank (the pure solvent).

-

Measurement:

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.[19]

Biological Interactions and Signaling Pathways

Maltodextrin Transport and Metabolism in Escherichia coli

This compound, as a maltodextrin, is a source of carbon and energy for bacteria like E. coli. The uptake and metabolism are tightly regulated by the mal regulon.

The process begins with the transport of maltodextrins across the outer membrane through the LamB porin. In the periplasm, the maltose-binding protein (MalE) binds to the maltodextrin and delivers it to the MalFGK₂ ATP-binding cassette (ABC) transporter, which actively transports the sugar across the inner membrane into the cytoplasm.

Inside the cytoplasm, the fate of the maltodextrin is determined by a set of enzymes. Maltotriose is the key inducer of the mal regulon, activating the transcriptional regulator MalT. This leads to the expression of the mal genes, including those for the transporter components and the metabolic enzymes.

Caption: Maltodextrin transport and metabolism pathway in E. coli.

This compound in Drug Delivery

Maltodextrins, including this compound, are explored as carriers for drug delivery. Their biocompatibility, biodegradability, and non-toxic nature make them attractive for such applications. Maltodextrin-based nanoparticles have been investigated for targeted drug delivery, potentially through receptor-mediated endocytosis. While the specific receptors in mammalian cells for this compound are not well-defined, the general mechanism of nanoparticle uptake by cells provides a framework for understanding its potential as a drug delivery vehicle.

Experimental Workflow for Property Determination

The following diagram outlines a general workflow for the characterization of this compound.

Caption: General workflow for the characterization of this compound.

Conclusion

This compound is a maltooligosaccharide with properties that make it a subject of interest for researchers in various fields. While some of its physicochemical characteristics are not yet fully documented with precise experimental values, established methods for oligosaccharide analysis can be readily applied for its comprehensive characterization. Its role in bacterial metabolism is well-understood, providing a model for studying carbohydrate transport and regulation. Further research into its interactions with mammalian cells will be crucial for advancing its application in drug development and delivery. This guide provides a foundational understanding of this compound for scientists and researchers, facilitating its use in future studies.

References

- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CARBOEXPERT [carboexpert.com]

- 3. GlyTouCan:G04863OC | C60H102O51 | CID 14819046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 6082-21-9 | this compound [phytopurify.com]

- 5. This compound - min 90% | 6082-21-9 | OM146832 | Biosynth [biosynth.com]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. Cereal Chem 1975 | Physical and Chemical Properties of Oligosaccharides. [cerealsgrains.org]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0012999) [hmdb.ca]

- 9. Showing Compound this compound (FDB029240) - FooDB [foodb.ca]

- 10. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 15. martests.com [martests.com]

- 16. cenam.mx [cenam.mx]

- 17. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 18. iajps.com [iajps.com]

- 19. westfield.ma.edu [westfield.ma.edu]

Maltodecaose: A Technical Guide to Its Origins and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltodecaose is a linear maltooligosaccharide composed of ten glucose units linked by α-1,4 glycosidic bonds. It belongs to the broader class of maltodextrins, which are produced by the partial hydrolysis of starch.[1][2] While shorter-chain maltooligosaccharides are found in various natural sources, this compound is not commonly found freely in nature in significant quantities.[] Its primary origin is as a component of starch hydrolysates generated through industrial processes. This guide provides a comprehensive overview of the sources, production, and analysis of this compound.

Natural Occurrence: A Limited Perspective

Direct natural sources of free this compound are not well-documented. Maltooligosaccharides, as a group, are known to occur in some fermented foods and beverages, such as beer, where they can contribute to foam stability and quality.[4] However, the specific concentration of this compound in these products is generally low and not well-quantified. The transient presence of this compound and other long-chain maltooligosaccharides is a part of the natural metabolic pathways of starch in plants, but they do not accumulate to significant levels.

Primary Source: The Enzymatic Hydrolysis of Starch

The principal source of this compound is the controlled enzymatic hydrolysis of starch from various botanical origins, including corn, potato, rice, and wheat.[5] This process yields maltodextrins, which are a mixture of glucose polymers of varying lengths, including this compound.[2] The composition of the resulting maltodextrin (B1146171) is dependent on the starch source and the hydrolysis conditions.

Starch Composition from Various Botanical Sources

The ratio of amylose (B160209) to amylopectin (B1267705) in starch granules influences the distribution of maltooligosaccharides produced during hydrolysis.

| Starch Source | Amylose Content (%) | Amylopectin Content (%) |

| Corn | 25-28 | 72-75 |

| Potato | 20-22 | 78-80 |

| Rice | 15-30 | 70-85 |

| Wheat | 25-28 | 72-75 |

This table presents typical ranges of amylose and amylopectin content in common starches. Actual values can vary depending on the specific plant variety and growing conditions.

Starch Hydrolysis Pathway

The enzymatic breakdown of starch into smaller oligosaccharides is a fundamental process in the production of this compound.

References

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. Optimization of Fermentation Conditions and Media for Production of Glucose Isomerase from Bacillus megaterium Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Properties of Fermented Beverages: Wine and Beer [mdpi.com]

Maltodecaose Biosynthesis: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Pathways, Regulation, and Experimental Analysis of a Key Maltooligosaccharide

Introduction

Maltodecaose, a linear maltooligosaccharide composed of ten α-1,4-linked glucose units, represents a significant component of maltodextrin (B1146171) mixtures. While often considered an intermediate in the breakdown of starch and glycogen (B147801), its de novo biosynthesis and specific biological roles are of increasing interest in microbiology, biotechnology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in various organisms, with a focus on the core enzymatic reactions, their regulation, and detailed experimental methodologies for its study.

Core Biosynthetic Pathways

The synthesis of this compound is not typically a result of a single, dedicated biosynthetic pathway. Instead, it is dynamically produced through the action of several key enzymes that modify and restructure α-glucans. The primary enzymes involved are 4-α-glucanotransferases, which include amylomaltases and disproportionating enzymes.

Bacterial this compound Metabolism: The Escherichia coli Model

In bacteria like Escherichia coli, the maltose (B56501)/maltodextrin system is well-characterized and primarily geared towards catabolism. However, the reversible nature of the enzymes involved allows for the synthesis of longer maltooligosaccharides from shorter ones. The key enzymes are:

-

Amylomaltase (MalQ): This enzyme, belonging to the GH77 family, catalyzes the transfer of a glucan segment from a donor molecule (a maltooligosaccharide) to an acceptor molecule. Through a series of transglycosylation reactions, MalQ can elongate shorter maltooligosaccharides, leading to the formation of a range of longer chains, including this compound. The process is a disproportionation reaction where, for example, two molecules of maltopentaose (B1148383) can be converted into one molecule of this compound and one molecule of glucose.

-

Maltodextrin Phosphorylase (MalP): While primarily involved in the phosphorolytic degradation of maltodextrins, MalP can also catalyze the reverse reaction, adding a glucose unit from glucose-1-phosphate to a maltooligosaccharide acceptor. However, its synthetic role in generating long-chain maltodextrins in vivo is considered to be less significant than that of MalQ.

The net production of this compound in bacteria is therefore dependent on the relative activities of these enzymes and the availability of suitable donor and acceptor substrates.

Archaeal this compound Metabolism: Insights from Hyperthermophiles

Hyperthermophilic archaea, such as Pyrococcus furiosus and Thermococcus litoralis, possess robust enzymes for carbohydrate metabolism that operate at high temperatures. In these organisms, maltose and maltodextrin metabolism also involves a 4-α-glucanotransferase (amylomaltase) and a maltodextrin phosphorylase.[1][2] The 4-α-glucanotransferases from these organisms belong to the GH57 family and are crucial for the utilization of starch and maltose.[1] These enzymes can perform disproportionation reactions to synthesize a mixture of maltooligosaccharides of varying lengths.

Eukaryotic this compound Metabolism: Starch and Glycogen Dynamics

In eukaryotes, this compound is primarily an intermediate in the metabolism of starch (in plants) and glycogen (in animals and fungi).

-

Plants: The biosynthesis of starch involves starch synthases that elongate glucan chains and starch branching enzymes that introduce α-1,6 linkages. The degradation of starch releases maltooligosaccharides, and the activity of disproportionating enzyme 1 (DPE1) , a plastidial 4-α-glucanotransferase, can remodel these oligosaccharides, potentially generating this compound. DPE1 transfers a segment from one maltooligosaccharide to another, altering the chain length distribution.

-

Yeast (Saccharomyces cerevisiae): Yeast primarily utilizes maltose and maltotriose (B133400). While it possesses genes for maltose transport and hydrolysis, the direct synthesis of longer maltooligosaccharides like this compound is not a prominent feature of its central metabolism.[3] However, the presence of amylomaltase-like enzymes in some yeast species could contribute to the formation of longer maltodextrins under specific conditions.

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in this compound metabolism are crucial for understanding the dynamics of its synthesis and degradation. The following table summarizes available data for representative enzymes.

| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Amylomaltase (MalQ) | Escherichia coli | Maltotriose | 2.2 | - | - | 7.0 | 37 | [4] |

| 4-α-Glucanotransferase | Deinococcus geothermalis | Maltotriose | 1.8 | - | - | 7.0 | 50 | [4] |

| 4-α-Glucanotransferase | Thermus scotoductus | Maltotriose | 2.5 | - | - | 6.0 | 70 | [4] |

| 4-α-Glucanotransferase | Pyrococcus sp. ST04 | Amylose (with maltotriose as acceptor) | 0.33 (for maltotriose) | 27.4 | - | 5.5 | 85 | [5] |

| Maltodextrin Phosphorylase (MalP) | Escherichia coli | Maltoheptaose | 0.46 | 66 | - | 7.0 | 37 | [6] |

Experimental Protocols

Expression and Purification of Recombinant Amylomaltase (MalQ) from E. coli

This protocol describes the heterologous expression of E. coli MalQ in a suitable expression host and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

- Amplify the malQ gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

- Digest the PCR product and the expression vector (e.g., pET-28a(+), which adds a His-tag) with the corresponding restriction enzymes.

- Ligate the digested gene into the vector and transform into a cloning host (e.g., E. coli DH5α).

- Verify the construct by sequencing.

- Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).

b. Protein Expression:

- Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the expression strain and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

c. Purification:

- Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the fractions by SDS-PAGE to check for purity.

- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Enzyme Assay for 4-α-Glucanotransferase (Disproportionation Activity)

This assay measures the disproportionation activity of a 4-α-glucanotransferase by quantifying the glucose released from a maltooligosaccharide substrate.

a. Reagents:

- Enzyme solution (purified 4-α-glucanotransferase)

- Substrate solution: 10 mM maltotriose (or other suitable maltooligosaccharide) in 50 mM sodium phosphate (B84403) buffer (pH 7.0).

- Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification.

- Stop solution: 0.5 M NaOH.

b. Procedure:

- Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C for E. coli MalQ, or higher for thermostable enzymes).

- Start the reaction by adding a known amount of the enzyme solution to the substrate solution. The final reaction volume can be 100 µL.

- Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).

- Stop the reaction by adding an equal volume of the stop solution.

- Neutralize the reaction with an appropriate acid if necessary for the glucose assay.

- Measure the amount of glucose produced using the GOPOD reagent according to the manufacturer's instructions. This typically involves measuring the absorbance at 510 nm.

- Create a standard curve using known concentrations of glucose to quantify the amount of glucose produced in the enzymatic reaction.

- Calculate the enzyme activity in units (µmol of glucose produced per minute) per mg of enzyme.[7]

Site-Directed Mutagenesis of a Key Catalytic Residue

This protocol provides a general workflow for performing site-directed mutagenesis to investigate the function of a specific amino acid residue in an enzyme like a 4-α-glucanotransferase.

a. Primer Design:

- Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle.

- The primers should have a melting temperature (Tm) of ≥78°C.

- Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

b. Mutagenesis PCR:

- Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the gene of interest as the template and the mutagenic primers.

- A typical reaction mixture (50 µL) includes: 5 µL of 10x reaction buffer, 1 µL of template plasmid (10-50 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), and 1 µL of high-fidelity DNA polymerase.

- Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.

c. Digestion of Parental DNA:

- After the PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

- Incubate at 37°C for 1-2 hours.

d. Transformation and Verification:

- Transform the DpnI-treated DNA into competent E. coli cells.

- Plate the transformation mixture on an agar (B569324) plate with the appropriate antibiotic and incubate overnight.

- Select several colonies and isolate the plasmid DNA.

- Verify the desired mutation by DNA sequencing.[8]

Signaling Pathways and Regulation

The biosynthesis of this compound is not directly regulated by a specific signaling pathway. Instead, its production is a consequence of the broader regulation of carbohydrate metabolism, particularly starch and glycogen synthesis and degradation.

Regulation in Bacteria

In E. coli, the expression of the mal genes, including malQ, is positively regulated by the MalT protein, which is activated by maltotriose.[6] The presence of glucose leads to catabolite repression, which downregulates the expression of the mal genes, thereby reducing the capacity for both maltodextrin degradation and synthesis.

Regulation in Plants

Starch biosynthesis in plants is intricately regulated by signaling molecules that reflect the plant's energy status.

-

Sugar Signaling: High levels of sucrose (B13894) and glucose generally promote starch synthesis by upregulating the expression of key enzymes like ADP-glucose pyrophosphorylase (AGPase) and starch synthases.[9][10]

-

Protein Phosphorylation: The activity of starch biosynthetic enzymes, including starch branching enzymes (SBEs), is regulated by reversible protein phosphorylation.[3][8][11] Specific protein kinases and phosphatases modulate the activity of these enzymes and their interaction in protein complexes, thereby influencing the structure of the resulting glucan polymers.[12] This provides a mechanism for fine-tuning the chain length distribution of the synthesized glucans.

Regulation in Animals and Fungi

In animals and fungi, glycogen metabolism is under tight hormonal and allosteric control.

-

cAMP Signaling: Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a cAMP-dependent signaling cascade that leads to the activation of glycogen phosphorylase (promoting degradation) and the inhibition of glycogen synthase (inhibiting synthesis).[13][14][15] This pathway rapidly mobilizes glucose from glycogen stores and would indirectly reduce the pool of potential precursors for this compound synthesis.

-

Insulin Signaling: Insulin has the opposite effect, promoting the dephosphorylation and activation of glycogen synthase, leading to glycogen synthesis.

Visualization of Pathways and Workflows

Caption: Overview of this compound formation through the action of 4-α-glucanotransferases on maltooligosaccharides derived from starch or glycogen degradation.

Caption: Experimental workflow for the expression and purification of a His-tagged recombinant enzyme.

Caption: Simplified signaling pathway for the regulation of starch synthesis in plants, which influences maltooligosaccharide chain length.

Conclusion

The biosynthesis of this compound is a complex process integrated within the broader metabolism of α-glucans. It is not the product of a simple linear pathway but rather emerges from the dynamic interplay of transglycosylating and disproportionating enzymes acting on a pool of maltooligosaccharides. Understanding the kinetic properties and regulation of these enzymes is key to controlling the production of specific maltooligosaccharides. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis of this compound and to engineer enzymes with tailored specificities for biotechnological and pharmaceutical applications. Further research into the specific signaling pathways that fine-tune maltooligosaccharide chain length will be crucial for a complete understanding of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional and Biochemical Analysis of Starch Metabolism in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Comparison of Catalyzing Properties of Bacterial 4-α-Glucanotransferases Focusing on Their Cyclizing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acceptor dependent catalytic properties of GH57 4-α-glucanotransferase from Pyrococcus sp. ST04 [frontiersin.org]

- 6. The maltodextrin system of Escherichia coli: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plastidial Disproportionating Enzyme Participates in Starch Synthesis in Rice Endosperm by Transferring Maltooligosyl Groups from Amylose and Amylopectin to Amylopectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Phosphorylation in Amyloplasts Regulates Starch Branching Enzyme Activity and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Multiple Phosphorylation Sites on Maize Endosperm Starch Branching Enzyme IIb, a Key Enzyme in Amylopectin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Comparison of Catalyzing Properties of Bacterial 4-α-Glucanotransferases Focusing on Their Cyclizing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

A Technical Guide to the Chemical Synthesis of Maltodecaose

For Researchers, Scientists, and Drug Development Professionals

Maltodecaose, a linear oligosaccharide comprised of ten α-1,4-linked D-glucose units, serves as a valuable tool in various biochemical and pharmaceutical research areas. While enzymatic and chemoenzymatic approaches are more common for the synthesis of maltooligosaccharides, this technical guide focuses on the intricate yet powerful methods of chemical synthesis. This document provides an in-depth exploration of the core chemical strategies, experimental considerations, and logical workflows required to construct this complex carbohydrate.

Strategic Approaches to this compound Synthesis

The chemical synthesis of an oligosaccharide of this length is a formidable challenge, primarily due to the need for precise control over stereochemistry at each glycosidic linkage and the regioselective manipulation of numerous hydroxyl groups. Two principal strategies are employed: the linear approach and the convergent block synthesis approach.

-

Linear Synthesis: This method involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. While conceptually straightforward, the overall yield can decrease significantly with each step, making it less efficient for synthesizing longer oligosaccharides like this compound.

-

Convergent Block Synthesis: A more advanced and efficient strategy, this approach involves the synthesis of smaller oligosaccharide fragments (e.g., disaccharides or trisaccharides) which are then coupled together to form the final, larger molecule.[1] This method generally results in higher overall yields and simplifies the purification of intermediates.

For the synthesis of this compound, a convergent strategy is highly recommended. A potential approach would be the synthesis of two pentasaccharide fragments or a combination of smaller, strategically protected blocks.

The Crucial Role of Protecting Groups

The success of any oligosaccharide synthesis hinges on a meticulously planned protecting group strategy.[2][3] These temporary modifications of hydroxyl groups serve several critical functions:

-

Preventing unwanted side reactions: By masking reactive hydroxyl groups, they direct the glycosylation to the desired position.

-

Influencing reactivity: Electron-withdrawing protecting groups (e.g., acyl groups) can decrease the reactivity of a glycosyl donor, while electron-donating groups (e.g., benzyl (B1604629) ethers) can increase it. This differential reactivity is the foundation of "one-pot" synthesis strategies.[4][5][6]

-

Directing stereochemistry: Certain protecting groups at the C-2 position of the glycosyl donor can influence the stereochemical outcome of the glycosylation, for example, through anchimeric assistance to favor the formation of 1,2-trans glycosidic bonds.[7]

For the synthesis of this compound, a combination of "permanent" protecting groups (stable throughout the synthesis and removed at the final stage) and "temporary" or "orthogonal" protecting groups (which can be selectively removed at specific steps without affecting others) is essential.[2][3][7]

Table 1: Common Protecting Groups in Maltooligosaccharide Synthesis

| Protecting Group | Abbreviation | Type | Typical Cleavage Conditions | Role/Advantage |

| Benzyl ether | Bn | Permanent | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to a wide range of conditions. |

| Benzoyl ester | Bz | Permanent/Temporary | Strong base (e.g., NaOMe in MeOH) | Can provide anchimeric assistance. |

| Acetyl ester | Ac | Temporary | Mild base (e.g., NaOMe in MeOH) | Can provide anchimeric assistance. |

| Levulinoyl ester | Lev | Temporary | Hydrazine acetate | Orthogonal to many other protecting groups. |

| Silyl ethers (e.g., TBDMS) | TBDMS | Temporary | Fluoride ions (e.g., TBAF) | Useful for protecting primary hydroxyls. |

| p-Methoxybenzyl ether | PMB | Temporary | Oxidative cleavage (e.g., DDQ, CAN) | Orthogonal to benzyl ethers. |

The Glycosylation Reaction: Forging the α-1,4-Linkage

The formation of the α-1,4-glycosidic bond is the cornerstone of this compound synthesis. This is typically achieved by activating a glycosyl donor and reacting it with a glycosyl acceptor that has a free hydroxyl group at the C-4 position.

Commonly used glycosyl donors include:

-

Glycosyl Halides: Historically significant, but can be less stable.

-

Trichloroacetimidates: Highly reactive and widely used for their reliability.

-

Thioglycosides: Stable and can be activated under specific conditions, making them suitable for one-pot and convergent strategies.[4]

The choice of promoter/activator is critical for the success of the glycosylation reaction. For example, thioglycosides are often activated with electrophilic reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH).

Table 2: Representative Glycosylation Reaction Parameters

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Typical Yield (%) |

| Thioglycoside | C-4 Hydroxyl | NIS/TfOH | Dichloromethane (DCM) | -40 to 0 | 60-80 |

| Trichloroacetimidate (B1259523) | C-4 Hydroxyl | TMSOTf | Dichloromethane (DCM) | -78 to 0 | 70-90 |

| Glycosyl Bromide | C-4 Hydroxyl | Silver triflate | Dichloromethane (DCM) | -20 to 25 | 50-70 |

Experimental Protocols: A Proposed Convergent Synthesis of this compound

Synthesis of Monosaccharide Building Blocks

The first step is the preparation of appropriately protected glucose monomers that can serve as the initial building blocks. This involves a series of protection and deprotection steps to yield a glycosyl donor and a glycosyl acceptor.

Protocol 4.1.1: Preparation of a Glycosyl Donor (e.g., Phenyl 2,3,6-tri-O-benzyl-4-O-acetyl-1-thio-β-D-glucopyranoside)

-

Per-O-acetylation of D-glucose: D-glucose is treated with acetic anhydride (B1165640) in the presence of a catalyst (e.g., iodine or zinc chloride) to protect all hydroxyl groups as acetates.

-

Introduction of the thiophenyl group: The per-O-acetylated glucose is reacted with thiophenol in the presence of a Lewis acid (e.g., boron trifluoride etherate) to introduce the thiophenyl group at the anomeric center.

-

Selective deacetylation: The C-4 and C-6 hydroxyl groups are selectively deprotected using a mild base.

-

Formation of a 4,6-O-benzylidene acetal (B89532): The resulting diol is reacted with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., camphorsulfonic acid) to protect the C-4 and C-6 hydroxyls.

-

Benzylation of C-2 and C-3: The remaining free hydroxyl groups at C-2 and C-3 are protected as benzyl ethers using benzyl bromide and a strong base (e.g., sodium hydride).

-

Reductive opening of the benzylidene acetal: The benzylidene acetal is regioselectively opened using a reducing agent (e.g., sodium cyanoborohydride with HCl) to expose the C-4 hydroxyl group.

-

Acetylation of C-4: The free C-4 hydroxyl group is then protected with an acetyl group.

-

Final product: This yields a versatile glycosyl donor with a temporary protecting group at C-4.

Stepwise Elongation to Oligosaccharide Blocks

Using the prepared monosaccharide building blocks, smaller oligosaccharide fragments are constructed through iterative glycosylation and deprotection steps.

Protocol 4.2.1: Synthesis of a Maltotriose Block

-

Glycosylation: A glycosyl donor (e.g., a trichloroacetimidate of a 2,3,4,6-tetra-O-benzyl-D-glucopyranose) is reacted with a glycosyl acceptor (e.g., a glucose derivative with a free C-4 hydroxyl and a temporary protecting group at another position for further elongation) in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

-

Deprotection: The temporary protecting group on the newly formed disaccharide is selectively removed to expose a hydroxyl group for the next glycosylation.

-

Second Glycosylation: The disaccharide acceptor is then reacted with another equivalent of the glycosyl donor to form the trisaccharide.

-

Purification: After each glycosylation step, the product is purified using column chromatography.

Convergent Coupling of Oligosaccharide Blocks

Two larger, protected oligosaccharide fragments (e.g., pentasaccharides) are synthesized and then coupled.

Protocol 4.3.1: Coupling of Two Pentasaccharide Fragments

-

Preparation of Pentasaccharide Donor and Acceptor: One protected pentasaccharide is converted into a glycosyl donor (e.g., by activating the anomeric center as a trichloroacetimidate). The other protected pentasaccharide is selectively deprotected at the C-4 hydroxyl of the non-reducing end to serve as the acceptor.

-

Glycosylation: The pentasaccharide donor and acceptor are reacted under optimized glycosylation conditions. This is a critical step, and the yield may be lower than for monosaccharide couplings.

-

Purification: The resulting decasaccharide is carefully purified by size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Final Deprotection and Purification

The final step is the removal of all protecting groups to yield the native this compound.

Protocol 4.4.1: Global Deprotection

-

Removal of Acyl Groups: If acyl protecting groups are present, they are typically removed first under basic conditions (e.g., sodium methoxide (B1231860) in methanol).

-

Removal of Benzyl Ethers: The benzyl ethers are removed by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere).

-

Purification of this compound: The final product is purified by dialysis, size-exclusion chromatography, or preparative HPLC to remove salts and any remaining impurities.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the chemical synthesis of this compound.

Caption: A logical workflow for the convergent chemical synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Maltotriose | 1109-28-0 | M-0955 | Biosynth [biosynth.com]

- 4. Chemical synthesis of 6'-alpha-maltosyl-maltotriose, a branched oligosaccharide representing the branch point of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Maltodecaose from Starch

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltodecaose, a linear maltooligosaccharide composed of ten α-1,4 linked D-glucose units, is a molecule of increasing interest in pharmaceutical and biotechnological applications due to its defined structure and potential as a drug carrier or functional excipient. Chemical synthesis of such a specific oligosaccharide is complex and inefficient, making enzymatic routes from abundant natural polymers like starch the preferred method of production.[1] This technical guide provides a comprehensive overview of the core principles, key enzymatic players, and detailed experimental protocols for the synthesis of this compound from starch. It outlines a multi-step biocatalytic process involving starch liquefaction and saccharification, followed by downstream purification, and presents quantitative data from related processes to inform experimental design.

Core Principles: From Starch to Maltooligosaccharides

The enzymatic conversion of starch into specific maltooligosaccharides (MOS), including this compound, is fundamentally a two-stage hydrolysis process:

-

Liquefaction : The initial step involves the gelatinization of starch granules by heating a starch slurry to break down their crystalline structure. Following this, enzymes like α-amylase are introduced to rapidly hydrolyze the long-chain amylose (B160209) and amylopectin (B1267705) molecules into shorter, soluble dextrins. This dramatically reduces the viscosity of the slurry.[1][2]

-

Saccharification : The dextrins produced during liquefaction are further hydrolyzed into a mixture of maltooligosaccharides of varying lengths. This step utilizes specific enzymes, such as maltooligosaccharide-forming amylases or cyclodextrin (B1172386) glycosyltransferases, under controlled conditions to favor the production of the desired degree of polymerization (DP), such as DP10 (this compound).[1][2]

The final and most critical stage is the purification of the target oligosaccharide from the resulting heterogeneous mixture.

Key Enzymes in this compound Synthesis

The successful synthesis of this compound relies on the coordinated action of several key enzymes. The choice of enzyme is critical for controlling the final product distribution.

| Enzyme | EC Number | Typical Source | Primary Function in Synthesis |

| α-Amylase | EC 3.2.1.1 | Bacillus subtilis, Aspergillus oryzae | Endohydrolysis of α-1,4-glycosidic bonds randomly within the starch chain to rapidly decrease viscosity (Liquefaction).[3] |

| β-Amylase | EC 3.2.1.2 | Barley, Bacillus spp. | Exohydrolysis of α-1,4-glycosidic bonds from the non-reducing end, producing maltose (B56501) units.[3] |

| Pullulanase / Isoamylase | EC 3.2.1.41 / EC 3.2.1.68 | Klebsiella pneumoniae, Bacillus spp. | Debranching enzymes that specifically hydrolyze α-1,6-glycosidic bonds in amylopectin, increasing the yield of linear oligosaccharides.[2] |

| Maltooligosaccharide-Forming Amylase (MFAse) | EC 3.2.1.133 | Bacillus spp., Streptomyces spp. | Hydrolyzes starch to produce specific maltooligosaccharides (e.g., maltopentaose, maltohexaose). Can be engineered for longer products.[2] |

| Cyclodextrin Glycosyltransferase (CGTase) | EC 2.4.1.19 | Bacillus spp., Thermoanaerobacter spp. | Catalyzes intramolecular (cyclization) and intermolecular (coupling, disproportionation) transglycosylation reactions. Can be used to synthesize specific linear oligosaccharides from starch or cyclodextrins.[4][5] |

Experimental and Logical Workflows

The overall process for producing this compound can be visualized as a multi-stage workflow, from the raw substrate to the final purified product.

The core of the synthesis lies in the specific actions of hydrolytic and transglycosylating enzymes on the starch polymer.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices for producing maltooligosaccharide mixtures rich in longer-chain variants.[1][2] Optimization is required to maximize the yield of this compound.

5.1 Materials and Reagents

-

Soluble starch or waxy corn starch

-

Thermostable α-amylase (e.g., from Bacillus licheniformis)

-

Maltooligosaccharide-forming amylase (MFAse) or Cyclodextrin Glycosyltransferase (CGTase)

-

Pullulanase (debranching enzyme)

-

Sodium phosphate (B84403) buffer or Sodium acetate (B1210297) buffer (pH range 5.0-7.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Gram's Iodine for reaction monitoring

-

Deionized water

5.2 Step 1: Substrate Preparation and Liquefaction

-

Prepare a 10-30% (w/v) starch slurry in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

-

Heat the slurry to 95-105°C with constant stirring for 15-30 minutes to ensure complete gelatinization.

-

Cool the gelatinized starch solution to the optimal temperature for the thermostable α-amylase (typically 85-95°C).

-

Add thermostable α-amylase (e.g., 0.1% w/w of starch).

-

Maintain the reaction for 1-2 hours to achieve a Dextrose Equivalent (DE) value of approximately 10-15. The reaction can be monitored by taking aliquots and observing the color change with iodine (blue/black -> reddish-brown -> yellow).[3]

5.3 Step 2: Saccharification

-

Cool the liquefied dextrin (B1630399) solution to the optimal temperature for the saccharifying enzymes (typically 50-60°C).

-

Adjust the pH to the optimal range for the chosen enzymes (typically pH 5.5-7.0).

-

Add the debranching enzyme, pullulanase (e.g., 10 U/g of starch), to hydrolyze α-1,6 linkages.

-

Simultaneously or sequentially, add the maltooligosaccharide-forming enzyme (MFAse or CGTase) at a pre-determined concentration (e.g., 20 U/g of starch). The choice of enzyme and its specificity is crucial for producing longer-chain oligosaccharides.

-

Incubate the reaction for 12-48 hours. The reaction progress should be monitored over time using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the distribution of maltooligosaccharides.

5.4 Step 3: Enzyme Inactivation and Clarification

-

Terminate the enzymatic reaction by either heating the solution to 95-100°C for 10-15 minutes or by rapidly decreasing the pH to below 4.0.

-

Cool the solution and clarify it by centrifugation (e.g., 8,000 x g for 20 minutes) or microfiltration to remove any precipitated proteins and insoluble material.

5.5 Step 4: Purification of this compound

-

The clarified supernatant, containing a mixture of MOS, must be purified to isolate this compound (DP10).

-

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the most effective method. A column with a resin designed for oligosaccharide separation (e.g., Bio-Gel P-6, Superdex 30) should be used.[6]

-

Elute the sample with deionized water and collect fractions.

-

Analyze the fractions by HPLC or Mass Spectrometry to identify those containing pure this compound.

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, powdered product.

Quantitative Data and Expected Yields

Obtaining pure this compound in high yield is challenging, as most enzymatic processes result in a distribution of oligosaccharides. Data specific to this compound is limited in the public domain; however, data from related processes can provide valuable benchmarks.

| Substrate | Enzyme System | Key Conditions | Product(s) & Yield | Reference |

| Maltose (50 g/L) | Bacillus subtilis AP-1 (α-glucosidase with transglucosidase activity) | 36-hour fermentation | Total Isomaltooligosaccharides (DP2-14): 36.33 g/L (72.7% yield) | [6][7] |

| Soluble Starch (5%) | Immobilized γ-CGTase | pH 9.0, 50°C, 10 hours | Total Cyclodextrins: 22.73% conversion (γ-CD comprising 90.86% of products) | [5] |

| Maltotriose | Amylomaltase & Transglucosidase (combined) | N/A | Production of long-chain isomaltooligosaccharides (>IMO4) | [8] |

Note: The data above illustrates yields for mixtures of related oligosaccharides. The specific yield of this compound will be a fraction of the total MOS produced and is highly dependent on the specific enzyme and reaction conditions used. The final yield after purification is often significantly lower.

Conclusion and Future Outlook

The enzymatic synthesis of this compound from starch is a feasible but complex process that hinges on precise control over the liquefaction and saccharification stages. The primary challenge lies not in the hydrolysis itself, but in directing the reaction to favor a DP10 product and the subsequent high-resolution purification required to isolate it from a complex mixture of similar oligosaccharides. Future advancements in this field will likely come from the discovery of novel enzymes with higher specificity for producing long-chain MOS or through the protein engineering of existing enzymes like MFAses and CGTases to fine-tune their product profile. The development of more efficient and scalable chromatographic purification technologies will also be critical to making high-purity this compound more accessible for advanced applications in research and drug development.

References

- 1. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Starch Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Economical synthesis of γ-cyclodextrin catalyzed by oriented cyclodextrin glycosyltransferase displayed on bacterial polyhydroxyalkanoate nanogranules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Maltodextrin in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltodextrins, which are α-1,4-linked glucose polymers of varying lengths, represent a significant carbohydrate source for many microorganisms. The metabolic pathways for maltodextrin (B1146171) utilization are sophisticated and tightly regulated, involving specialized transport systems and enzymatic cascades. This technical guide provides a comprehensive overview of the core mechanisms of maltodextrin metabolism in microbes, with a particular focus on the model organism Escherichia coli. It details the transport of these oligosaccharides across the cell envelope, their intracellular catabolism, and the intricate regulatory networks that govern these processes. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways to facilitate further investigation and therapeutic innovation.

Introduction

Microbial carbohydrate metabolism is central to cellular bioenergetics and biosynthetic processes. Among the myriad of carbohydrates available in various environments, maltodextrins, derived from the partial hydrolysis of starch, are a crucial nutrient source for a wide range of bacteria. The ability to efficiently transport and metabolize these glucose polymers confers a competitive advantage. In pathogenic bacteria, these pathways can be essential for colonization and virulence, making them attractive targets for novel antimicrobial strategies.[1] This guide will dissect the molecular machinery responsible for maltodextrin utilization, from cell surface binding to entry into central metabolism.

Maltodextrin Transport: A Multi-Protein System

The uptake of maltodextrins in Gram-negative bacteria like E. coli is a well-orchestrated process that involves proteins in the outer membrane, periplasm, and inner membrane. This multi-component system ensures the efficient capture and internalization of these valuable carbohydrates.

Outer Membrane Transversal: The Role of LamB

The initial step in maltodextrin uptake is its passage across the outer membrane, a process mediated by the maltoporin LamB.[2][3] LamB is a trimeric porin that forms a specific channel for the diffusion of maltose (B56501) and maltodextrins. The channel contains a series of aromatic residues that are thought to form a "greasy slide," facilitating the movement of the linear glucose chains.[2] The specificity of LamB is a key determinant in the selective uptake of these oligosaccharides.[2]

Periplasmic Capture: The High-Affinity Maltose-Binding Protein (MalE)

Once in the periplasm, maltodextrins are sequestered by the maltose-binding protein (MBP), encoded by the malE gene. MalE is a high-affinity soluble protein that binds to maltose and linear maltodextrins up to seven glucose units in length.[4] This binding event is crucial for delivering the substrate to the inner membrane transporter and also plays a role in chemotaxis.

Inner Membrane Translocation: The MalFGK2 ABC Transporter

The final step in maltodextrin uptake is its active transport across the inner membrane into the cytoplasm. This process is powered by the MalFGK2 ATP-binding cassette (ABC) transporter.[5][6][7] This complex consists of two transmembrane proteins, MalF and MalG, which form the translocation channel, and two cytoplasmic ATP-hydrolyzing subunits, MalK, which provide the energy for transport.[5][6] The interaction of the substrate-loaded MalE with the MalFGK2 complex initiates a conformational change that leads to ATP hydrolysis and the subsequent translocation of the maltodextrin into the cytoplasm.[6]

Intracellular Catabolism of Maltodextrin

Upon entering the cytoplasm, maltodextrins are broken down into glucose monomers that can be funneled into glycolysis. This catabolic process is primarily carried out by a set of specialized enzymes.

Amylomaltase (MalQ): A Transglycosylase at the Core of Maltodextrin Metabolism

Amylomaltase, encoded by the malQ gene, is a key enzyme in the intracellular breakdown of maltodextrins.[4][8] It is a 4-α-glucanotransferase that catalyzes the transfer of glucose units from one maltodextrin to another, a process known as disproportionation.[8] This reaction produces a mixture of glucose and other maltodextrins of varying lengths.[4] For instance, the action of MalQ on two molecules of maltotriose (B133400) can yield maltose and maltotetraose. The glucose released can directly enter glycolysis after phosphorylation.

Maltodextrin Phosphorylase (MalP): Phosphorolytic Cleavage

Maltodextrin phosphorylase, the product of the malP gene, provides an alternative and energy-efficient route for maltodextrin degradation.[9][10][11] This enzyme catalyzes the sequential phosphorolytic cleavage of glucose units from the non-reducing end of a maltodextrin chain, yielding glucose-1-phosphate (G1P).[9][11] G1P can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis. MalP preferentially acts on longer maltodextrins.[4]

Maltodextrin Glucosidase (MalZ): An Accessory Enzyme

Maltodextrin glucosidase, encoded by malZ, is another enzyme involved in this pathway, although it is not essential for maltodextrin utilization.[4][10] MalZ hydrolyzes glucose units from the reducing end of maltodextrins.[4]

Regulation of Maltodextrin Metabolism

The expression of the genes involved in maltodextrin transport and catabolism is tightly regulated to ensure that the cellular machinery is synthesized only when maltodextrins are available and preferred carbon sources are absent.

The MalT Activator: The Master Regulator

The central regulator of the maltose/maltodextrin system is the transcriptional activator MalT.[7][12] MalT, in its active form, binds to specific DNA sequences known as MalT boxes located in the promoter regions of the mal genes, thereby activating their transcription.[12]

Maltotriose: The True Inducer

The activity of MalT is allosterically regulated by the inducer molecule, maltotriose.[4][12] When maltose or longer maltodextrins are transported into the cell, they are metabolized by amylomaltase (MalQ) to produce a mixture of glucose and other maltodextrins, including maltotriose.[4] The binding of maltotriose and ATP to MalT induces a conformational change that allows it to activate transcription.[12]

Catabolite Repression: Prioritizing Glucose

The maltose/maltodextrin system is also subject to catabolite repression, a global regulatory mechanism that ensures the preferential utilization of glucose over other carbon sources.[4] In the presence of glucose, the synthesis of cyclic AMP (cAMP) is low, and the cAMP receptor protein (CRP) is inactive. The full activation of most mal gene promoters requires the binding of the cAMP-CRP complex in addition to MalT.[12]

Quantitative Data on Maltodextrin Metabolism

Understanding the quantitative aspects of enzyme kinetics and transport is crucial for building accurate models of microbial metabolism and for identifying potential targets for intervention.

| Enzyme/Transporter | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | Reference |

| Maltodextrin Transport (A. acidocaldarius) | Maltose | 0.91 ± 0.06 | 0.6 - 3.7 | - | [6] |

| Maltodextrin Transport (B. subtilis) | Maltotriose | 1.4 | 4.7 (per 1010 CFU) | - | |

| Amylomaltase (MalQ) (E. coli) | Maltose | - | 30 (µmol glucose/min/mg protein) | - | [2] |

Note: Comprehensive kinetic data for E. coli maltodextrin phosphorylase and a detailed substrate range for amylomaltase are areas requiring further consolidated research.

Experimental Protocols

Assay for Maltodextrin Phosphorylase Activity

This protocol is adapted from assays for other phosphorylases and is based on the quantification of the product, glucose-1-phosphate, or the consumption of the substrate, inorganic phosphate (B84403).

Principle: The phosphorolytic cleavage of a maltodextrin by maltodextrin phosphorylase releases glucose-1-phosphate. The rate of this reaction can be monitored by measuring the decrease in inorganic phosphate or by coupling the production of glucose-1-phosphate to the reduction of NADP+ via phosphoglucomutase and glucose-6-phosphate dehydrogenase.

Materials:

-

Potassium phosphate buffer (pH 7.0)

-

Maltodextrin solution (e.g., maltoheptaose)

-

Purified maltodextrin phosphorylase

-

For coupled assay:

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

MgCl2

-

-